molecular formula C12H11N3O4S2 B3859595 4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide

4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide

Cat. No. B3859595
M. Wt: 325.4 g/mol
InChI Key: QXZBAFPRLJEXAA-MDWZMJQESA-N
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Description

The compound “4-methyl-N’-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a thiophene ring, a methylene bridge (=CH2), and a hydrazide group (-CONHNH2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitro group and a thiophene ring could potentially introduce some interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information or research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Compounds with a nitro group can be explosive under certain conditions. Additionally, many organic compounds are harmful or toxic if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in organic synthesis or investigating its biological activity .

properties

IUPAC Name

4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-9-2-5-11(6-3-9)21(18,19)14-13-8-10-4-7-12(20-10)15(16)17/h2-8,14H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZBAFPRLJEXAA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide
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4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide
Reactant of Route 5
4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide
Reactant of Route 6
4-methyl-N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide

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